Mafosfamide

Myelosuppression Hematopoietic toxicity Bone marrow purging

Mafosfamide (ASTA Z 7557, NSC is a synthetic oxazaphosphorine derivative and a chemically stabilized, preactivated analog of cyclophosphamide that spontaneously hydrolyzes in aqueous solution to release 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide, without requiring hepatic cytochrome P450-mediated bioactivation. As a 4-thioethane sulfonic acid salt of 4-hydroxycyclophosphamide, mafosfamide belongs to the new generation of oxazaphosphorine agents designed to circumvent the pharmacokinetic variability, resistance, and organ-specific toxicities associated with the parent prodrug cyclophosphamide and its structural analog ifosfamide.

Molecular Formula C9H19Cl2N2O5PS2
Molecular Weight 401.3 g/mol
CAS No. 88859-04-5
Cat. No. B1193098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafosfamide
CAS88859-04-5
SynonymsZ-7557;  Z7557;  Z 7557;  Mafosfamide
Molecular FormulaC9H19Cl2N2O5PS2
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
InChIInChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1
InChIKeyPBUUPFTVAPUWDE-UGZDLDLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mafosfamide (CAS 88859-04-5) Procurement Guide: A Preactivated Oxazaphosphorine for Regional and Ex Vivo Applications


Mafosfamide (ASTA Z 7557, NSC 345842) is a synthetic oxazaphosphorine derivative and a chemically stabilized, preactivated analog of cyclophosphamide that spontaneously hydrolyzes in aqueous solution to release 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide, without requiring hepatic cytochrome P450-mediated bioactivation [1]. As a 4-thioethane sulfonic acid salt of 4-hydroxycyclophosphamide, mafosfamide belongs to the new generation of oxazaphosphorine agents designed to circumvent the pharmacokinetic variability, resistance, and organ-specific toxicities associated with the parent prodrug cyclophosphamide and its structural analog ifosfamide [2]. Its preactivated nature uniquely enables regional chemotherapy strategies—including intrathecal, intraperitoneal, and ex vivo bone marrow purging applications—that are not feasible with liver-dependent prodrugs [3].

Why Mafosfamide Cannot Be Substituted with Cyclophosphamide or Ifosfamide in Regional and Ex Vivo Protocols


Cyclophosphamide and ifosfamide are prodrugs that require hepatic CYP450-catalyzed 4-hydroxylation to generate their cytotoxic alkylating species; this metabolic dependence precludes their use in anatomical compartments with limited hepatic enzyme access—such as the cerebrospinal fluid, peritoneal cavity, or ex vivo bone marrow grafts—and introduces substantial inter-patient pharmacokinetic variability [1]. Mafosfamide bypasses this activation requirement entirely through spontaneous hydrolysis, enabling direct regional administration at the target site [2]. Furthermore, mafosfamide exhibits quantitatively reduced myelotoxicity (less than half that of cyclophosphamide at equimolar doses) and retains activity against cyclophosphamide-resistant tumor sublines, meaning that simply substituting cyclophosphamide or 4-hydroperoxycyclophosphamide will not recapitulate mafosfamide's therapeutic window or resistance profile [3]. The quantitative evidence below substantiates these pharmacodynamic and pharmacokinetic distinctions that bear directly on experimental design, clinical protocol selection, and procurement decisions.

Quantitative Differentiation Evidence for Mafosfamide Versus Closest Analogs: Head-to-Head and Cross-Study Comparisons


Myelotoxicity: Mafosfamide Demonstrates Less Than Half the Bone Marrow Toxicity of Cyclophosphamide at Equimolar Doses

In a direct comparative toxicology study in mice and rats, mafosfamide (ASTA Z 7557) produced less than half the myelotoxicity of cyclophosphamide when administered at equimolar intravenous doses, establishing a wider hematopoietic safety margin that is critical for ex vivo bone marrow purging and high-dose conditioning regimens [1]. Reversible myelosuppression was the predominant toxicity feature for both agents, but the quantitative reduction in bone marrow depression with mafosfamide was robust and reproducible across species [1]. This differential myelotoxicity profile is one of the primary justifications for selecting mafosfamide over cyclophosphamide or 4-hydroperoxycyclophosphamide in autologous bone marrow transplantation protocols.

Myelosuppression Hematopoietic toxicity Bone marrow purging

Cyclophosphamide-Resistant Tumor Activity: Mafosfamide Retains Efficacy Against P388 Leukemia Sublines Totally Refractory to Cyclophosphamide

In a head-to-head comparative study of transplantable murine tumors, mafosfamide remained therapeutically active against a P388 leukemia subline that was totally resistant to cyclophosphamide (CP), although the degree of activity was lesser than that observed in CP-sensitive lines [1]. Specifically, mafosfamide administered intraperitoneally during 5 consecutive days produced measurable antitumor responses in the CP-resistant P388 variant, whereas cyclophosphamide at equimolar doses showed no activity [1]. This incomplete cross-resistance is further supported by ex vivo data showing that chloral hydrate potentiates mafosfamide cytotoxicity against oxazaphosphorine-resistant L1210/OAP and P388/CLA cells by inhibiting aldehyde dehydrogenase-mediated detoxification, restoring sensitivity to resistant lines [2].

Drug resistance P388 leukemia Oxazaphosphorine cross-resistance

Urotoxicity: Mafosfamide Eliminates Cyclophosphamide-Associated Hemorrhagic Cystitis Risk via Thiol Moiety Excretion

A pivotal toxicological differentiation is that mafosfamide was explicitly designed to be without acute bladder toxicity—a dose-limiting adverse effect of cyclophosphamide caused by acrolein accumulation in the urinary tract [1]. In experimental toxicology studies, no severe urotoxicity was observed in rats receiving single intravenous doses of mafosfamide up to 192 mg/kg, whereas cyclophosphamide predictably induces hemorrhagic cystitis at therapeutic doses [2]. The mechanistic basis was elucidated through pilot pharmacokinetic studies demonstrating fast and complete renal excretion of the thiol moiety of mafosfamide, with only minimal amounts of the activated oxazaphosphorine component appearing in urine [2]. This structural detoxification feature eliminates the need for concomitant uroprotective agents such as mesna that are mandatory with cyclophosphamide and ifosfamide therapy.

Urotoxicity Hemorrhagic cystitis Bladder toxicity

Intrathecal Pharmacokinetics: Mafosfamide Achieves Cytotoxic CSF Concentrations Without Hepatic Activation, Enabling CNS Regional Therapy Inaccessible to Cyclophosphamide

Mafosfamide's preactivated chemistry uniquely enables intrathecal (IT) administration for the treatment of neoplastic meningitis—an indication for which cyclophosphamide and ifosfamide are unsuitable because they require hepatic CYP450 activation and do not cross the blood-brain barrier in their active forms [1]. In a phase I clinical trial, an intraventricular mafosfamide dose of 5 mg achieved ventricular CSF concentrations exceeding the target cytotoxic concentration of 10 μmol/L, with drug levels remaining above 1 μM for approximately 6 hours [1]. The recommended phase II IT dose was established at 5 mg administered over 20 minutes, with headache as the dose-limiting toxicity at 6.5 mg [1]. In a separate clinical series, intraventricular mafosfamide at 20 mg produced complete CSF cytological responses in 8 of 9 evaluable pediatric patients with disseminated brain tumors, including 4 patients who had developed CSF dissemination while on concurrent systemic chemotherapy [2]. This route of administration has no equivalent using cyclophosphamide or ifosfamide.

Intrathecal chemotherapy CNS drug delivery Neoplastic meningitis

Route-Dependent Systemic Toxicity: Intraperitoneal Mafosfamide Confers a 1.33-Fold Higher LD50 Than Intravenous Administration, Supporting Regional Therapy Strategies

In a study of intracavitary chemotherapy for Sarcoma 180 ascites tumor in mice, mafosfamide administered intraperitoneally (i.p.) exhibited significantly lower systemic toxicity than intravenous (i.v.) administration, with an LD50 of 640 mg/kg i.p. versus 480 mg/kg i.v.—a 1.33-fold safety advantage for the regional route [1]. The therapeutic advantage of regional administration was further amplified by pharmacokinetic analysis showing that i.p. delivery produced a 20-fold higher peritoneal drug concentration × time product compared with i.v. injection, while maintaining a favorable molar ratio of sulfhydryl groups to activated cyclophosphamide in the systemic circulation [1]. This route-dependent differential is not achievable with cyclophosphamide, which requires hepatic activation and cannot generate active alkylating species locally within the peritoneal cavity [2]. The LD50 advantage of regional administration can be further extended through co-administration of cysteine; simultaneous i.v. cysteine raised the i.p. mafosfamide LD50 to 1500 mg/kg (a 2.34-fold increase over unprotected i.p. administration) without compromising antitumor efficacy [1].

Regional chemotherapy Intracavitary therapy Toxicity pharmacokinetics

Evidence-Backed Application Scenarios for Mafosfamide: Where Preactivation and Reduced Toxicity Create Irreplaceable Utility


Intrathecal Chemotherapy for Neoplastic Meningitis and Leptomeningeal Dissemination of Pediatric Brain Tumors

Mafosfamide is uniquely suited for intrathecal administration in patients with neoplastic meningitis secondary to leukemia, lymphoma, or solid tumors because its preactivated chemistry eliminates the hepatic CYP450 activation requirement that precludes cyclophosphamide and ifosfamide from reaching the CSF in cytotoxic concentrations [1]. The recommended phase II intrathecal dose of 5 mg (over 20-minute infusion) achieves ventricular CSF concentrations exceeding the 10 μmol/L cytotoxic target and is supported by clinical response data showing complete CSF cytological clearance in 8 of 9 evaluable pediatric patients [1][2]. This scenario represents the single strongest procurement driver, as no alternative oxazaphosphorine can be administered via this route.

Ex Vivo Pharmacological Purging of Autologous Bone Marrow or Peripheral Blood Progenitor Cell Grafts in Acute Leukemia

The combination of reduced myelotoxicity (less than half that of cyclophosphamide at equimolar doses) and retained cytotoxicity against hematopoietic malignant cells makes mafosfamide the preferred ex vivo purging agent for autologous stem cell transplantation in acute leukemia [1]. Clinical data from multi-institutional surveys indicate that mafosfamide purging is associated with superior remission duration compared with non-purged autologous bone marrow transplantation [2]. The absence of urotoxicity simplifies the purging workflow, and the differential sensitivity between normal hematopoietic progenitors and leukemic cells—particularly when combined with amifostine cytoprotection—enables selective tumor cell eradication while preserving engraftment capacity [3].

Intraperitoneal Regional Chemotherapy for Peritoneal Carcinomatosis and Ascites Tumors

The 20-fold higher peritoneal drug concentration × time product achieved by intraperitoneal mafosfamide administration, combined with a 1.33-fold higher LD50 compared with intravenous delivery, provides a quantifiable pharmacokinetic advantage for regional intracavitary chemotherapy [1]. This strategy can be further optimized through systemic detoxification with cysteine (increasing the i.p. LD50 to 1500 mg/kg, a 2.34-fold improvement) without loss of antitumor efficacy, enabling dose intensification at the tumor site while protecting systemic organs [1]. Cyclophosphamide cannot replicate this approach because it lacks cytotoxic activity at the local peritoneal site without prior hepatic passage.

Overcoming Cyclophosphamide Resistance in Preclinical Oncology Models

For research groups studying acquired oxazaphosphorine resistance mechanisms, mafosfamide is an essential tool compound because it retains measurable antitumor activity against cyclophosphamide-resistant P388 leukemia sublines where the parent drug is completely inactive [1]. This incomplete cross-resistance, mediated by differential aldehyde dehydrogenase substrate specificity, allows mafosfamide to serve both as an experimental probe for resistance pathway dissection and as a lead scaffold for designing next-generation oxazaphosphorines that evade ALDH-mediated detoxification [2]. Procurement of mafosfamide rather than cyclophosphamide is mandatory for any experimental protocol requiring an active oxazaphosphorine in cyclophosphamide-resistant tumor models.

Quote Request

Request a Quote for Mafosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.